molecular formula C6H14ClNO2 B2404402 [3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride CAS No. 2137719-96-9

[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride

Cat. No.: B2404402
CAS No.: 2137719-96-9
M. Wt: 167.63
InChI Key: YVWRSDWFXXVLAG-UHFFFAOYSA-N
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Description

[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride is a cyclobutane-derived amino alcohol hydrochloride salt. Its structure features a four-membered cyclobutane ring substituted with an amino group at the 3-position and two hydroxymethyl groups at the 1- and adjacent positions. This compound’s unique stereoelectronic and conformational properties make it relevant in medicinal chemistry, particularly for designing constrained analogs of bioactive molecules.

Properties

IUPAC Name

[3-amino-1-(hydroxymethyl)cyclobutyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-5-1-6(2-5,3-8)4-9;/h5,8-9H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWRSDWFXXVLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137719-96-9
Record name [3-amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride typically involves the intramolecular amination of cyclopropylmethyl cation intermediates. One common method involves the use of bis(trichloroacetimidoyloxymethyl)cyclopropanes, which, when exposed to Lewis acid catalysts or thermal ionization, provide intramolecular amination products of intermediate cyclobutyl carbenium ions . The reaction conditions, such as the choice of solvent and the ionization conditions, can significantly influence the ratio of the amination products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride involves its interaction with various molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially influencing enzyme activity and protein function. The exact pathways and molecular targets are still under investigation, but its structural features suggest it could modulate biochemical pathways involving amino alcohols and related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Derivatives

[(1S,3S)-1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol Hydrochloride

Key Structural Differences :

  • Substituents : The 3-position of the cyclobutane ring is substituted with a methoxy group and a trifluoromethyl (CF₃) group instead of a hydroxymethyl group.
  • Stereochemistry: The (1S,3S) configuration imposes distinct spatial constraints compared to the non-specified stereochemistry of the target compound.
  • Electronic Effects : The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and altering polarity compared to the hydroxymethyl group .

Implications :

  • The CF₃ group increases lipophilicity (logP) and resistance to oxidative metabolism.
  • Methoxy substitution may reduce hydrogen-bonding capacity relative to hydroxymethyl, impacting solubility and target interactions.
Sibutramine-Related Compounds (A–D)

These compounds share a cyclobutyl core but differ in substituents and amine functionalization (Table 1):

Compound Key Structural Features Relative Retention Time (RRT) Impurity Limit (%)
Sibutramine-related compound A 2-Chlorophenyl substitution; dimethylamine side chain 0.73 0.1
Sibutramine-related compound B 3-Chlorophenyl substitution; dimethylamine side chain 0.83 0.1
Sibutramine-related compound C 4-Chlorophenyl substitution; pentyl side chain 1.14 0.1
Sibutramine-related compound D 4-Chlorophenyl substitution; methylamine side chain 1.19 0.1

Comparison with Target Compound :

  • Aromatic vs. Non-Aromatic: The target compound lacks the chlorophenyl group, reducing aromatic interactions and lipophilicity.
  • Side-Chain Variations : The target’s hydroxymethyl groups contrast with the dimethylamine or pentyl chains in Sibutramine analogs, affecting polarity and steric bulk .
  • Chromatographic Behavior : Higher RRT values (e.g., 1.14–1.19 for compounds C/D) correlate with increased hydrophobicity due to chlorophenyl groups, whereas the target’s polar hydroxymethyl groups likely reduce RRT.

Comparison with Non-Cyclobutane Analogs

Metabutethamine Hydrochloride (C₁₃H₂₀N₂O₂·HCl)

Structural Differences :

  • Scaffold: m-Aminobenzoate ester backbone vs. cyclobutane ring.
  • Functional Groups: Isobutylaminoethanol ester vs. amino-alcohol groups.

Functional Implications :

  • Metabolic Stability : The ester group in Metabutethamine is prone to hydrolysis, whereas the target’s cyclobutane and hydroxymethyl groups may enhance stability.

Research Implications and Gaps

  • The target compound’s lack of aromatic substituents may reduce off-target interactions compared to Sibutramine analogs but could limit membrane permeability.
  • The CF₃/methoxy derivative’s enhanced stability suggests utility in prolonged-action formulations, whereas the target’s polar groups may favor aqueous solubility.
  • Further studies are needed to evaluate the biological activity and pharmacokinetics of [3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride, leveraging insights from structural analogs.

Q & A

Q. What are the optimal methods for synthesizing [3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride in a laboratory setting?

Synthesis typically involves cyclization, amination, and hydrochlorination steps. Key considerations include:

  • Amination : Use protective groups (e.g., Boc) to prevent side reactions during amino group introduction .
  • Hydroxymethylation : Employ reductive amination or nucleophilic substitution under anhydrous conditions to ensure regioselectivity .
  • Hydrochloride Formation : React the free base with HCl in polar solvents (e.g., ethanol) to enhance solubility and stability .
    Critical Note: Monitor reaction progress via TLC (silica gel R1, ethyl acetate/glacial acetic acid/HCl/water mobile phase) to detect intermediates and byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

  • TLC Analysis : Compare spots against reference standards (e.g., 2-aminobutanol) using triketohydrindene/cadmium staining for amino group detection .
  • Spectroscopy :
    • NMR : Confirm cyclobutane ring geometry and substituent positions (e.g., cis/trans isomerism via coupling constants) .
    • Mass Spectrometry : Verify molecular weight (137.61 g/mol) and fragmentation patterns .
  • Potentiometric Titration : Quantify hydrochloride content via acid-base titration in aqueous solution .

Q. What storage conditions are recommended to maintain stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
  • Light Sensitivity : Protect from UV exposure to avoid cyclobutane ring opening .
  • Solvent Compatibility : Use anhydrous methanol or ethanol for stock solutions to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Density Functional Theory (DFT) : Compare experimental NMR shifts with DFT-calculated values to validate stereochemistry .
  • Variable Temperature NMR : Detect dynamic isomerization or conformational flexibility in solution .
  • Cross-Validation : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in spatial arrangement .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • HPLC-MS : Detect trace impurities (<0.1%) using C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) .
  • Reference Standards : Compare retention times with known impurities (e.g., 3-hydroxyacetophenone derivatives) .
  • Degradation Studies : Stress testing under heat/humidity to identify labile functional groups (e.g., cyclobutane ring stability) .

Q. How does the compound’s stereochemistry influence its biological interactions?

  • Chiral Chromatography : Separate enantiomers using Chiralpak® columns to assess stereospecific activity .
  • Receptor Docking Studies : Model interactions with neurotransmitter receptors (e.g., serotonin/dopamine transporters) to predict binding affinities .
  • In Vitro Assays : Compare enantiomer effects on neuronal cell lines to validate computational predictions .

Q. What experimental designs are suitable for studying solubility limitations in aqueous buffers?

  • Co-Solvent Systems : Test solubility in water/ethanol or water/PEG mixtures to identify optimal ratios .
  • pH-Solubility Profiling : Adjust pH (2–10) to correlate ionization state (amine protonation) with solubility .
  • Thermodynamic Analysis : Calculate Gibbs free energy of dissolution via calorimetry to guide formulation .

Q. How can researchers address discrepancies in biological activity across studies?

  • Dose-Response Curves : Standardize concentrations (e.g., 1 nM–100 µM) to account for non-linear effects .
  • Cell Line Validation : Use CRISPR-edited cells to isolate target-specific responses from off-target effects .
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent choice) .

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